Repaglinide ethyl ester
Overview
Description
Synthesis Analysis
Repaglinide synthesis has been explored through various methods, showing a range of yields and process efficiencies. Zhao We (2014) outlined a method involving the reaction of 4-carboxymethyl-2-ethoxy benzoic acid ester with pivaloyl chloride, followed by a one-pot synthesis approach, leading to higher purity and yield up to 63% (Zhao We, 2014). Another synthesis route described by Wu Zonghao (2012) achieved an overall yield of approximately 74%, starting from 4-ethoxycarbonyl-3-ethoxyphenylacetic acid (Wu Zonghao, 2012).
Molecular Structure Analysis
The molecular structure of repaglinide and its intermediates have been extensively studied, highlighting the compound's conformational flexibility and interaction potential. Studies have detailed the synthesis of key intermediates, such as 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, essential for repaglinide's preparation, indicating the compound's complex structural framework (M. Salman et al., 2002).
Chemical Reactions and Properties
Repaglinide's chemical properties are influenced by its structure, which allows for specific interactions leading to its mechanism of action. It acts by closing ATP-sensitive potassium channels on pancreatic β-cells, thereby stimulating insulin release. This action is mediated through its binding to specific sites on the cell membrane, distinct from other antidiabetic agents (Malaisse, 1999).
Scientific Research Applications
Synthesis of Key Intermediates
- Methods : The methods involve complex organic synthesis procedures, including esterification, formylation, oxidation, etherification, and selective hydrolysis .
- Results : The research has led to the development of new routes for synthesis that are more efficient and environmentally friendly .
Nanoparticle Formulation for Enhanced Bioavailability
- Methods : Microfluidic technology has been used to produce nanoparticles with controlled properties .
- Results : The engineered nanoparticles showed an average particle size of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12, indicating successful formulation .
Crystal Structure Analysis
- Methods : Techniques like X-ray crystallography have been employed to determine the molecular structure .
- Results : The studies have provided detailed insights into the molecular interactions and bonding within the repaglinide compounds .
Polymorphic Form Analysis
- Methods : The process involves the dissolution of crude repaglinide in various solvents and the analysis of different crystalline and amorphous forms .
- Results : The identification of new polymorphic forms, such as crystalline Form III of S-repaglinide, which are suitable for pharmaceutical purposes .
Bioavailability Enhancement through Microfluidics
- Methods : Microfluidic devices are used to engineer repaglinide nanoparticles with controlled size and distribution .
- Results : The engineered nanoparticles demonstrated enhanced bioavailability, which is crucial for effective diabetes management .
Intermediate Characterization for Drug Development
- Methods : Techniques such as FTIR, NMR, HRMS, and DSC are used to characterize the intermediates and the final product .
- Results : Detailed characterization provides insights into the purity, structure, and properties of the intermediates, which is vital for drug development .
Improved Synthesis Methods
- Application Summary : A new method for manufacturing a key intermediate of repaglinide has been developed, starting from 3-hydroxyphenylacetic acid and involving several chemical reactions .
- Methods : The synthesis involves esterification, formylation, oxidation, etherification, and selective hydrolysis. The effects of reaction temperature, time, solvent, and substrate ratios on the yield were studied .
- Results : The new method simplifies scale-up operations and reduces environmental problems. Characterization of the product and intermediates was achieved using FTIR, NMR, HRMS, and DSC .
Solid Lipid Nanoparticle Formulation
- Application Summary : Repaglinide-loaded solid lipid nanoparticles have been created to improve its delivery and efficacy .
- Methods : The nanoparticles were prepared using an o/w microemulsion technique with lipids like glyceryl monostearate and tristearin, and surfactant poloxamer 188 .
- Results : The mean particle size was around 339 nm with an entrapment efficiency of 82.20%. The cumulative drug release within 12 hours was 88.4%, indicating a controlled release profile .
Polymorphic Forms for Drug Optimization
- Application Summary : Different polymorphic forms of (S)-repaglinide have been studied to optimize the drug’s properties .
- Methods : The ethyl ester of (S)-repaglinide was synthesized and then saponified to obtain (S)-repaglinide .
- Results : The study of these polymorphic forms can lead to the development of optimized drug formulations with improved efficacy and stability .
Future Directions
The technologies for fabrication of nanocrystals have immense potential to improve the solubility of a variety of poor water-soluble drugs, including Repaglinide, with subsequent enhanced bioavailability . Microfluidics is a cutting-edge technique that provides a new approach for producing nanoparticles with controlled properties for a variety of applications .
properties
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMVLQJMIXDSI-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163798 | |
Record name | Repaglinide ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Repaglinide ethyl ester | |
CAS RN |
147770-06-7 | |
Record name | Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147770-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Repaglinide ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147770067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Repaglinide ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPAGLINIDE ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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